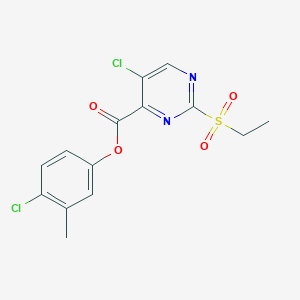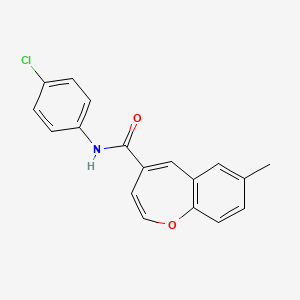![molecular formula C17H14ClN3O3 B11319302 2-(2-chlorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11319302.png)
2-(2-chlorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorphenoxy)-N-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]acetamid ist eine synthetische organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat.
Herstellungsmethoden
Die Synthese von 2-(2-Chlorphenoxy)-N-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]acetamid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Ein gängiger Syntheseweg beinhaltet die Reaktion von 2-Chlorphenol mit Chloressigsäure zur Bildung von 2-(2-Chlorphenoxy)essigsäure. Diese Zwischenverbindung wird dann mit Hydrazinhydrat umgesetzt, um das entsprechende Hydrazid zu bilden. Das Hydrazid wird anschließend in Gegenwart eines Dehydratisierungsmittels mit 4-Methylbenzoylchlorid cyclisiert, wodurch der Oxadiazolring gebildet wird, der zum endgültigen Produkt führt .
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege umfassen, sind aber für die Großproduktion optimiert. Diese Methoden beinhalten oft die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Vorbereitungsmethoden
The synthesis of 2-(2-chlorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is subsequently cyclized with 4-methylbenzoyl chloride in the presence of a dehydrating agent to form the oxadiazole ring, resulting in the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-(2-Chlorphenoxy)-N-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]acetamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion spezifischer funktioneller Gruppen innerhalb des Moleküls führt.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Chlorphenoxygruppe, wobei Nukleophile wie Amine oder Thiole das Chloratom ersetzen können.
Cyclisierung: Der Oxadiazolring kann unter geeigneten Bedingungen an Cyclisierungsreaktionen teilnehmen, was zur Bildung verschiedener cyclischer Derivate führt.
Gängige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan oder Ethanol, Katalysatoren wie Palladium auf Kohlenstoff sowie spezifische Temperatur- und Druckbedingungen, um die Reaktionsergebnisse zu optimieren .
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorphenoxy)-N-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]acetamid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: In der organischen Synthese wird diese Verbindung als Baustein für die Herstellung komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Synthesewege und die Entwicklung neuartiger Verbindungen.
Biologie: Die Verbindung wurde auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antifungale und Antitumoraktivität. Forscher untersuchen ihre Wechselwirkungen mit verschiedenen biologischen Zielstrukturen, um ihren Wirkmechanismus zu verstehen.
Medizin: In der medizinischen Chemie wird diese Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht. Studien konzentrieren sich auf ihre Wirksamkeit und Sicherheit bei der Behandlung verschiedener Krankheiten.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-Chlorphenoxy)-N-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung ist dafür bekannt, an bestimmte Enzyme und Rezeptoren zu binden und deren Aktivität zu modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann sie die Aktivität von Enzymen hemmen, die an der Zellproliferation beteiligt sind, wodurch sie Antitumoraktivität zeigt. Darüber hinaus kann ihre Wechselwirkung mit mikrobiellen Zellmembranen zu antimikrobiellen Wirkungen führen .
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can result in antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 2-(2-Chlorphenoxy)-N-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]acetamid durch seine einzigartige Kombination von funktionellen Gruppen und strukturellen Merkmalen aus. Zu ähnlichen Verbindungen gehören:
2-(4-Chlorphenoxy)-2-methylpropionylchlorid: Diese Verbindung teilt die Chlorphenoxygruppe, unterscheidet sich aber in ihrer Gesamtstruktur und Reaktivität.
5-Chlor-2-(4-Chlorphenoxy)phenol: Eine weitere Verbindung mit einer Chlorphenoxygruppe, jedoch mit unterschiedlichen funktionellen Gruppen und Anwendungen.
6-(2-Chlorphenoxy)-5-fluor-4(3H)-pyrimidinon: Diese Verbindung verfügt über eine ähnliche Chlorphenoxygruppe, unterscheidet sich aber in ihrer heterocyclischen Ringstruktur und ihren biologischen Aktivitäten.
Die Einzigartigkeit von 2-(2-Chlorphenoxy)-N-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]acetamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.
Eigenschaften
Molekularformel |
C17H14ClN3O3 |
|---|---|
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
2-(2-chlorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-6-8-12(9-7-11)16-20-17(21-24-16)19-15(22)10-23-14-5-3-2-4-13(14)18/h2-9H,10H2,1H3,(H,19,21,22) |
InChI-Schlüssel |
CIRBODAZEIIJEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319240.png)

![2-[2-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole](/img/structure/B11319246.png)

![N-(2-chloro-6-methylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11319261.png)

![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11319266.png)
![4-{[7-(3,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether](/img/structure/B11319269.png)
![3-(3-Chlorophenyl)-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-1-propan-2-ylurea](/img/structure/B11319275.png)
![7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-phenyl-6-propyl-2H-chromen-2-one](/img/structure/B11319278.png)
![2-(2-methylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B11319283.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11319307.png)
